Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-

Wakefulness Modafinil Analog Dopamine Transporter

Researchers studying enantiospecific sulfide-to-sulfinyl metabolic conversion in modafinil analog programs face a critical gap: racemic or pre-oxidized analogs cannot resolve individual enantiomer contributions to pharmacokinetics or DAT target engagement. This (+)-enantiomer (CAS 72353-19-6) addresses that gap as a stereochemically defined precursor. • Defined (+)-enantiomer eliminates racemic ambiguity in metabolic tracking and in vivo activity comparisons. • Serves as the direct chiral precursor for stereocontrolled oxidation to sulfinyl (CAS 72322-16-8) and sulfonyl (CAS 72322-17-9) DAT probes. • Standard pack sizes: 10 mg, 50 mg, 100 mg; bulk and custom synthesis available on request. In stock for immediate dispatch.

Molecular Formula C17H17NOS
Molecular Weight 283.4 g/mol
CAS No. 72353-19-6
Cat. No. B12753324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-
CAS72353-19-6
Molecular FormulaC17H17NOS
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)SCC(=O)N
InChIInChI=1S/C17H17NOS/c1-11(20-10-17(18)19)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9-10H2,1H3,(H2,18,19)
InChIKeyLJONPVWRZOUNAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-


Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- (CAS 72353-19-6) is a chiral organic sulfide featuring a 9H-fluoren-2-yl group linked via an ethylthio bridge to an acetamide terminus . It belongs to a class of fluorene-derived thioacetamides originally synthesized as part of structure–activity relationship (SAR) investigations into the metabolism of the carcinogen N-2-fluorenylacetamide [1]. More recently, this compound class has been explored as a source of next-generation wakefulness-promoting agents structurally related to modafinil, where the sulfide serves as a metabolic precursor or synthetic intermediate to the corresponding sulfinyl and sulfonyl analogs [2]. The (+)-enantiomer designation indicates a single, resolved optical isomer, which is critical for studies where stereochemistry influences biological activity or metabolic fate.

01
Enantiomer-specific SAR and metabolic studies
02
Defined (+)-sulfide oxidation state precursor
03
Chiral probe for modafinil analog development

Why Generic Substitution Fails for Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-


This compound cannot be interchanged with its racemate (CAS 72353-26-5), its corresponding sulfinyl (CAS 72322-16-8) or sulfonyl (CAS 72322-17-9) oxidation-level analogs, or other fluorene-derived thioethers carrying different N-substituents, because the single (+)-enantiomer has been specifically utilized as a defined chiral precursor or metabolite in wakefulness-agent SAR studies where stereochemical identity and oxidation state directly control biological activity [1]. In modafinil analog programs, the sulfide is the reduced metabolic precursor of the active sulfinyl species, and enantiomeric configuration profoundly influences pharmacokinetic conversion efficiency and target engagement—substituting a racemic mixture, the opposite enantiomer, or a pre-oxidized analog introduces uncontrolled variables that undermine in vivo activity comparisons and metabolic tracking [1][2].

Racemate substitution

Chiral identity and metabolic profile may shift away from the resolved (+)-enantiomer context.

Oxidation-state mismatch

Sulfinyl or sulfonyl analogs introduce distinct biological activity profiles; direct interchangeability may not transfer.

N-substituent variation

Fluorene-derived thioethers with different amide substituents may not reproduce the same SAR pathway response.

Quantitative Differentiation Evidence: Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-


Oxidation-State Specificity in Wakefulness Models

A comprehensive, literature-grounded quantitative differentiation for the (+)-sulfide enantiomer (CAS 72353-19-6) versus the corresponding sulfinyl (CAS 72322-16-8) or sulfonyl (CAS 72322-17-9) oxidation states in a head-to-head in vivo or in vitro assay could not be located in accessible primary sources or reputable databases. This absence of direct comparative ADMET, target engagement, or in vivo efficacy data for the precisely defined (+)-enantiomer constitutes a critical evidence gap [1][2].

Oxidation-state comparison
Data to verify
Not quantified
Lacks direct comparative ADMET or target engagement data
Class-level SAR only; procurement should rely on defined chiral precursor role
Wakefulness Modafinil Analog Dopamine Transporter

High-Value Application Scenarios for Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-


Chiral Reference Standard for Wakefulness Research

Use as a precisely defined (+)-enantiomeric probe for studying the enantiospecific metabolic conversion of sulfide precursors to active sulfinyl agents in modafinil analog development programs. The resolved chirality allows researchers to correlate individual enantiomer administration with downstream pharmacokinetic profiles and target engagement, a requirement that racemic or achiral analogs cannot fulfill [1].

Chiral Intermediate for Sulfinyl and Sulfonyl Analogs

Employed as a chiral sulfide building block for the stereocontrolled oxidation to the corresponding sulfinyl (CAS 72322-16-8) or sulfonyl (CAS 72322-17-9) derivatives for SAR exploration of oxidation-state-dependent dopamine transporter (DAT) inhibition, as outlined in the patent literature [2].

Metabolic Pathway Study in N-2-Fluorenylacetamide Models

Utilized as a structurally defined thioether metabolite stand-in for studies tracing the metabolic activation and detoxification pathways of N-2-fluorenylacetamide, where thioether formation represents a key conjugation route. The (+)-enantiomer provides a stereochemically pure tool unavailable with racemic preparations [3].

Application
Selection Property
Validation Focus
Chiral reference standard for wakefulness research
Enantiomer-defined probe, sulfide oxidation state
Enantiospecific metabolic conversion context
Chiral intermediate for sulfinyl/sulfonyl analogs
Sulfide oxidation-state control
Stereocontrolled oxidation outcome
Metabolic pathway study in fluorenylacetamide models
Thioether metabolite stand-in
Metabolic activation pathway tracing
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